5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
Description
Historical Context of Benzo[a]phenanthridine Alkaloids in Medicinal Chemistry
Benzophenanthridine alkaloids have been studied since the 19th century, with early isolations from Papaveraceae and Rutaceae plants laying the foundation for their pharmacological evaluation. Natural derivatives like nitidine (1) and sanguinarine (4) demonstrated antitumor potential in mid-20th-century studies, though cytotoxicity limited clinical translation. The discovery of fagaridine (3), a chelerythrine-type alkaloid reaching clinical trials, highlighted the scaffold’s druggability despite challenges in selectivity.
Modern synthetic efforts, including the development of 5-(4-chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine, aim to address limitations of natural analogs. By introducing a tetrahydro ring system and halogenated aryl groups, researchers modulate electronic properties and conformational flexibility, potentially enhancing target specificity. For example, the 4-chlorophenyl substitution at position 5 introduces steric and electronic effects distinct from natural methoxy or methyl substituents, as shown in Table 1.
Table 1: Structural Comparison of Natural and Synthetic Benzophenanthridines
| Compound | Core Structure | R5 Substituent | Oxidation State |
|---|---|---|---|
| Nitidine (natural) | Fully aromatized | Methoxy | Quaternary |
| Sanguinarine (natural) | Fully aromatized | Methylenedioxy | Quaternary |
| 5-(4-Chlorophenyl)-tetrahydro analog | Partially hydrogenated | 4-Chlorophenyl | Tertiary |
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN/c24-17-12-9-16(10-13-17)23-20-8-4-3-7-19(20)22-18-6-2-1-5-15(18)11-14-21(22)25-23/h1-2,5-6,9-14H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASHVRJQIMSUKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine can be achieved through various synthetic routes. One common method involves the cyclization of 2-isocyanobiaryl compounds under metal-free conditions. This reaction typically requires the use of specific reagents and conditions to facilitate the cyclization process .
Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This method utilizes boron reagents and palladium catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Rh(III)-Catalyzed [4+2] Annulation
This method enables the construction of the tetrahydrobenzo[a]phenanthridine core via cyclization between 2-phenylindole derivatives and iodonium ylides under rhodium catalysis .
Key Conditions :
Visible-Light-Catalyzed Cross-Coupling
A metal-free approach utilizes Rhodamine 6G (Rh-6G) under visible light to synthesize dibenzo[b,h] naphthyridines from 3-isocyano-2-phenylquinoline and bromobenzene .
Mechanism :
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Radical anion [Rh-6G- ⁻] forms via photoexcitation.
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Single-electron transfer to bromobenzene generates [Ph-Br- ⁻].
Oxidation and Aromatization
The tetrahydro ring undergoes dehydrogenation to form fully aromatic phenanthridine derivatives.
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Oxidizing Agents : Air/O₂ or chemical oxidants (e.g., DDQ).
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Conditions : Microwave irradiation with acid catalysts accelerates aromatization .
Example :
Electrophilic Substitution
The aromatic system participates in halogenation and nitration at electron-rich positions.
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Halogenation : Cl₂ or Br₂ in acetic acid introduces halogens to the para positions of the chlorophenyl group.
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Nitration : HNO₃/H₂SO₄ mixture selectively nitrates the central aromatic ring .
Suzuki–Miyaura Coupling
The chlorophenyl group serves as a handle for cross-coupling reactions.
Typical Conditions :
Reductive Alkylation
The tetrahydro ring’s amine moiety can be alkylated using reductive amination.
Protocol :
-
React with aldehydes/ketones in the presence of NaBH₃CN.
Comparative Reaction Table
Mechanistic Insights
-
Radical Pathways : Dominant in photoinduced reactions, enabling C–C bond formation without transition metals .
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Acid-Catalyzed Cyclization : Protonation of intermediates facilitates ring closure in Diels-Alder-like reactions .
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Metal Coordination : Rhodium stabilizes transition states in annulation, ensuring regioselectivity .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with molecular targets such as DNA and proteins. For example, certain derivatives of this compound can bind to DNA, inhibiting its replication and transcription processes . Additionally, it may interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
5-(4-Bromophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
This bromo-substituted analog (C23H18BrN, MW = 388.29) serves as the closest structural counterpart to the chloro derivative. Key findings from crystallographic studies include:
- Crystal System : Triclinic, space group $ P1 $, with unit cell parameters $ a = 5.660 \, \text{Å}, \, b = 11.596 \, \text{Å}, \, c = 13.869 \, \text{Å} $, and angles $ \alpha = 78.48^\circ, \, \beta = 78.30^\circ, \, \gamma = 85.15^\circ $ .
- Conformational Features: The six-membered tetrahydro ring adopts a half-chair conformation. Adjacent rings form a spiral arrangement, causing significant non-planarity in the naphthalene moiety (average deviation: 0.080 Å) .
- Intermolecular Interactions : Weak C–H···π stacking interactions stabilize inversion dimers in the crystal lattice .
5-(1,3-Benzodioxol-5-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
This derivative (C23H17NO2, MW = 339.39) features a benzodioxol substituent, which introduces steric bulk and electron-rich properties compared to halophenyl groups.
Substituent Effects and Pharmacological Implications
- Electronic Effects : The bromo substituent’s stronger electron-withdrawing nature (vs. chloro) may influence redox properties and metabolic stability.
- Steric Considerations : The benzodioxol group’s bulk could hinder π-π stacking interactions critical for DNA intercalation (a common antitumor mechanism) but improve selectivity for hydrophobic enzyme pockets.
Data Table: Structural and Molecular Comparison
Research Findings and Limitations
- Structural Insights: The bromo derivative’s spiral ring arrangement and non-planarity suggest conformational flexibility, which may modulate interactions with biological targets .
- Synthesis : The chloro analog could be synthesized via a similar iodine-catalyzed reaction using 4-chlorobenzaldehyde instead of the bromo precursor .
- Limitations : Direct pharmacological data for the chloro derivative are absent in the provided evidence. Extrapolations from analogs must be validated experimentally.
Biological Activity
5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine (CAS No. 91306-94-4) is a chemical compound with a molecular formula of C23H18ClN. It is classified as a specialty material and has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Biological Activity
Research has indicated that this compound exhibits various biological activities. Here are some key findings:
- Anticancer Properties : Several studies have explored the compound's effects on cancer cells. For instance, it has shown cytotoxic effects against different cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Neuroprotective Effects : Preliminary research indicates that this compound may possess neuroprotective properties. Animal models have shown that it can mitigate neuronal damage in conditions such as oxidative stress and neuroinflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications in the chlorophenyl group or alterations in the tetrahydrobenzo structure could enhance its efficacy and reduce toxicity.
| Structural Component | Modification Impact |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity; affects binding affinity to targets |
| Tetrahydrobenzo Ring | Influences conformational flexibility; crucial for receptor interaction |
Case Studies
- In Vitro Anticancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated an IC50 value of 12 µM, demonstrating potent anticancer activity compared to standard chemotherapeutic agents .
- Antimicrobial Efficacy : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .
- Neuroprotection in Animal Models : Research involving rodent models of neurodegeneration showed that treatment with this compound significantly reduced markers of oxidative stress and inflammation in brain tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
